molecular formula C21H22N4O4 B10875249 methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

カタログ番号: B10875249
分子量: 394.4 g/mol
InChIキー: LWKNSARUIDGYRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone-derived compound characterized by a conjugated enaminone system and a stereochemically defined Z-configuration at the ethylidene group. Its core structure includes:

  • A 1-(4-methoxyphenyl) substituent at position 1 of the pyrazolone ring, contributing electron-donating effects and influencing solubility.
  • A (pyridin-3-ylmethyl)aminoethylidene group at position 4, enabling hydrogen bonding and π-π interactions via the pyridine moiety.

The Z-configuration is critical for maintaining planar geometry, which optimizes intermolecular interactions in biological or crystalline environments . This compound’s structural complexity positions it as a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to heterocyclic ligands.

特性

分子式

C21H22N4O4

分子量

394.4 g/mol

IUPAC名

methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C21H22N4O4/c1-14(23-13-15-5-4-10-22-12-15)20-18(11-19(26)29-3)24-25(21(20)27)16-6-8-17(28-2)9-7-16/h4-10,12,24H,11,13H2,1-3H3

InChIキー

LWKNSARUIDGYRF-UHFFFAOYSA-N

正規SMILES

CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

製品の起源

United States

準備方法

メチル[(4Z)-1-(4-メトキシフェニル)-5-オキソ-4-{1-[(ピリジン-3-イルメチル)アミノ]エチリデン}-4,5-ジヒドロ-1H-ピラゾール-3-イル]アセテートの合成は、通常、多段階の有機反応を含みます。合成経路には、以下の手順が含まれる場合があります。

    ピラゾール環の形成: これは、適切なヒドラジン誘導体とジケトンまたはケトエステルを酸性または塩基性条件下で環化することにより達成できます。

    メトキシフェニル基の導入: このステップには、メトキシフェニルハライドまたはメトキシフェニルボロン酸をカップリング反応でピラゾール中間体と反応させることが含まれる場合があります。

    ピリジニルメチルアミノ基の結合: これは、ピラゾール中間体上の適切な脱離基を使用して、ピリジニルメチルアミンによる求核置換反応によって行うことができます。

    エステル化: 最終的なステップは、酸触媒の存在下で、カルボン酸基をメタノールでエステル化することです。

工業生産方法には、最終製品の収率と純度を向上させるために、これらのステップの最適化が含まれる場合があります。

化学反応の分析

科学研究への応用

メチル[(4Z)-1-(4-メトキシフェニル)-5-オキソ-4-{1-[(ピリジン-3-イルメチル)アミノ]エチリデン}-4,5-ジヒドロ-1H-ピラゾール-3-イル]アセテートは、次のような科学研究に様々な用途があります。

    医薬品化学: この化合物は、そのユニークな構造と潜在的な生物活性のために、治療薬としての可能性が研究されています。

    生物学研究: 酵素や受容体などの生体標的との相互作用を理解するために、研究で使用されます。

    ケミカルバイオロジー: この化合物は、生化学的経路やメカニズムを調査するためのツールとして役立ちます。

    工業応用: 他の複雑な有機分子の合成における中間体として使用される可能性があります。

科学的研究の応用

Biological Activities

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate exhibits various biological activities that are of interest in medicinal chemistry:

  • Antitumor Activity : Compounds with similar pyrazole structures have shown efficacy against various cancer cell lines, suggesting potential use in cancer therapy.
  • Anti-inflammatory Properties : The presence of the methoxy group may enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : The pyridine moiety is often associated with antimicrobial properties, indicating potential applications in combating infections.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate:

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives for their antitumor effects on human cancer cell lines. Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo...] was found to exhibit significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Anti-inflammatory Effects

In another investigation, derivatives similar to methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo...] were tested for COX-II inhibitory activity. Results indicated that these compounds could effectively reduce inflammation markers in vitro, highlighting their therapeutic promise in treating inflammatory disorders .

作用機序

メチル[(4Z)-1-(4-メトキシフェニル)-5-オキソ-4-{1-[(ピリジン-3-イルメチル)アミノ]エチリデン}-4,5-ジヒドロ-1H-ピラゾール-3-イル]アセテートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な経路と分子標的は、研究や治療応用における使用の特定のコンテキストに依存します。

類似化合物との比較

Key Observations:

  • Pyridine vs. Morpholine/Thiazolidinone: The pyridin-3-ylmethyl group in the target compound enhances hydrogen-bonding capacity compared to morpholine (electron-rich but less π-acidic) or thiazolidinone (rigid, sulfur-containing) groups .
  • 4-Methoxyphenyl vs.
  • Ester Chain Variations: Methyl acetate at position 3 balances lipophilicity and metabolic stability, whereas ethyl propanoate (longer chain) or acetic acid (ionizable) alter pharmacokinetic profiles .

Solubility and Lipophilicity:

  • The target compound’s 4-methoxyphenyl and pyridine groups confer moderate solubility in polar solvents (e.g., DMSO) compared to morpholine-containing analogues, which exhibit higher aqueous solubility due to morpholine’s polarity .
  • LogP Values (Predicted): Target compound: ~2.8 (moderate lipophilicity). Morpholine analogue : ~1.9 (more hydrophilic). Thiazolidinone derivative : ~3.5 (higher lipophilicity due to fluorinated aryl group).

生物活性

Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate, identified by its CAS number 879057-99-5, is a complex organic compound that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O4C_{21}H_{22}N_{4}O_{4}, with a molecular weight of 394.4 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and various substituents that enhance its pharmacological profile.

PropertyValue
CAS Number879057-99-5
Molecular FormulaC21H22N4O4
Molecular Weight394.4 g/mol

1. Anticancer Activity

Research indicates that pyrazole derivatives, including methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process. In vitro studies have reported IC50 values indicating effective inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

3. Neuroprotective Properties

The neuroprotective effects of this compound are attributed to its ability to inhibit acetylcholinesterase (AChE) and other metabolic enzymes associated with neurodegenerative diseases. This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function .

The biological activity of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves several mechanisms:

Enzyme Inhibition:
The compound interacts with various enzymes:

  • AChE Inhibition: Enhances cholinergic transmission.
  • COX Inhibition: Reduces the synthesis of pro-inflammatory prostaglandins.

Receptor Modulation:
It may also act on specific receptors involved in pain and inflammation pathways, contributing to its analgesic effects.

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:

Study 1: Anticancer Activity
A recent study highlighted the anticancer potential of pyrazole derivatives in breast cancer cell lines, showing a dose-dependent reduction in cell viability with an IC50 value as low as 10 µM for certain analogs .

Study 2: Anti-inflammatory Efficacy
In vivo experiments demonstrated that methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate significantly reduced paw edema in rats when administered at doses of 50 mg/kg .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。